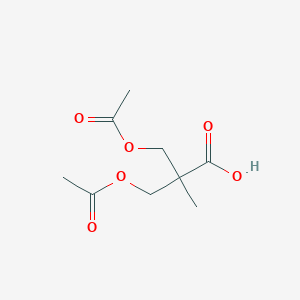

Methyl 4-methyl-4-nitropentanoate

Vue d'ensemble

Description

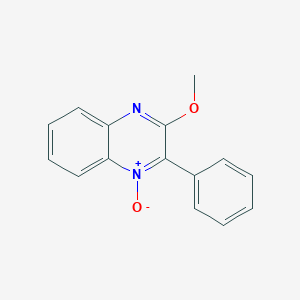

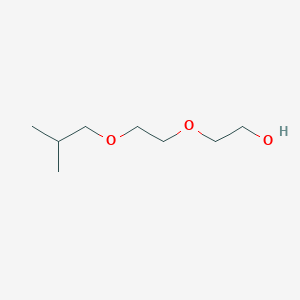

Methyl 4-methyl-4-nitropentanoate is a chemical compound that is part of the broader class of nitro compounds, which are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. While the specific compound methyl 4-methyl-4-nitropentanoate is not directly discussed in the provided papers, related compounds and their properties are examined, which can give insights into the behavior and characteristics of similar nitro compounds.

Synthesis Analysis

The synthesis of related nitro compounds has been explored in the literature. For instance, an improved synthesis method for methyl (E)-5-nitro-2-pentenoate is described, which involves the addition of nitrous acid to acrolein followed by Wittig olefination, yielding the compound in 45-50% overall yield as a mixture of E:Z double bond isomers . This method could potentially be adapted for the synthesis of methyl 4-methyl-4-nitropentanoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

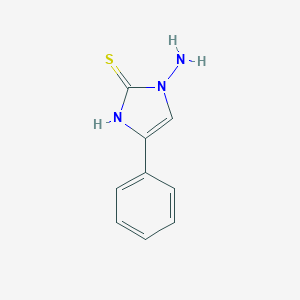

The molecular structure of nitro compounds can be complex, as evidenced by the study of two isomeric reaction products, which include methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer. These molecules exhibit hydrogen bonding in different forms, such as sheets and chains of edge-fused rings, which are stabilized by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds . This suggests that methyl 4-methyl-4-nitropentanoate may also exhibit interesting structural features due to the presence of the nitro group and its potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of nitro compounds can be quite varied. For example, the reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines follows the Mannich reaction pattern, leading to the formation of substituted 5-nitrohexahydropyrimidines . This indicates that methyl 4-methyl-4-nitropentanoate could also participate in similar reactions, potentially leading to a variety of products depending on the reaction conditions and the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their molecular structure. The study of 4-hydroxy 4-methyl pentanone with nitrobenzene or ethyl benzene provides data on density, viscosity, refractive index, surface tension, and ultrasonic velocity, which were fit to various models and simulated using artificial neural networks . Although the specific properties of methyl 4-methyl-4-nitropentanoate are not provided, the methodologies used in this study could be applied to determine its thermophysical properties.

Applications De Recherche Scientifique

-

Crystallography

- Application : The compound “4-methyl-4-nitropentanoic acid”, which is closely related to “Methyl 4-methyl-4-nitropentanoate”, has been studied for its crystal structure .

- Method : The crystal structure was determined using X-ray diffraction techniques .

- Results : The study provided detailed information about the crystal’s atomic coordinates and displacement parameters .

-

Pharmaceutical Research

- Application : “4-methyl-4-nitropentanoic acid” is an essential intermediate for the synthesis of γ-aminobutyric acid derivatives, which have broad application prospects in pharmaceutical research .

- Method : While the exact method of synthesis was not detailed in the source, it typically involves chemical reactions under controlled conditions .

- Results : The successful synthesis of γ-aminobutyric acid derivatives can lead to the development of new pharmaceuticals .

-

Thermophysical Property Analysis

- Application : “Methyl 4-methyl-4-nitropentanoate” has been analyzed for its thermophysical properties .

- Method : The properties were evaluated using the NIST ThermoData Engine software package .

- Results : The analysis provided data on various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .

Safety And Hazards

“Methyl 4-methyl-4-nitropentanoate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can also cause specific target organ toxicity through single exposure (Category 3) . Precautionary measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

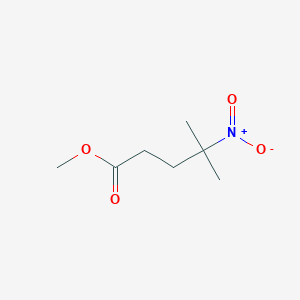

methyl 4-methyl-4-nitropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVMGGCWUQHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289780 | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-4-nitropentanoate | |

CAS RN |

16507-02-1 | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-4-nitropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.